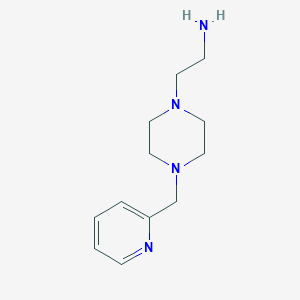
2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine typically involves the reaction of 2-chloromethylpyridine with piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
科学的研究の応用
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 1-(4-Pyridyl)piperazine
- 1,4-Bis(acryloyl)piperazine
Uniqueness
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and piperazine rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C12H20N4/c13-4-6-15-7-9-16(10-8-15)11-12-3-1-2-5-14-12/h1-3,5H,4,6-11,13H2 |
InChIキー |
ZYBXQCBQRMRPAW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

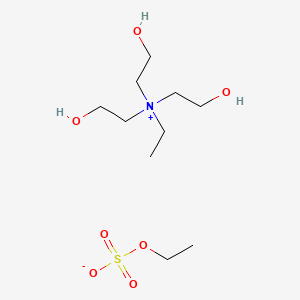
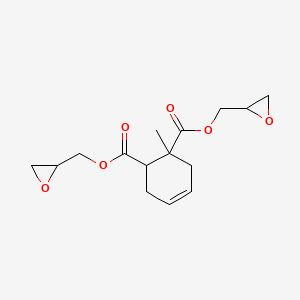
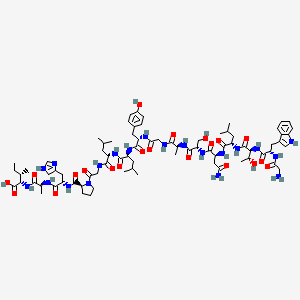
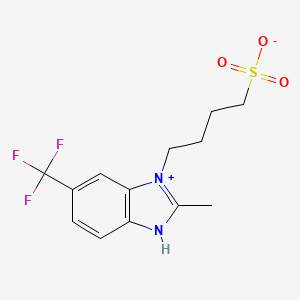
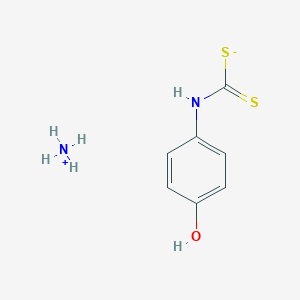
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
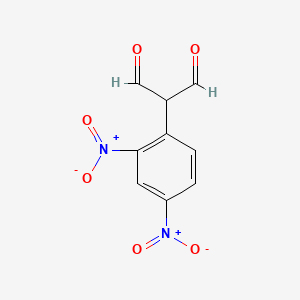
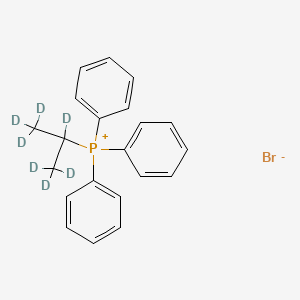
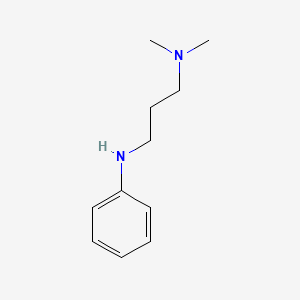
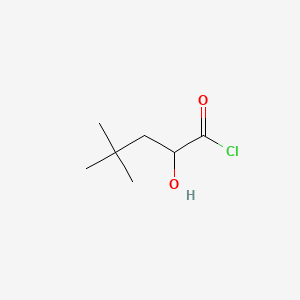
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
